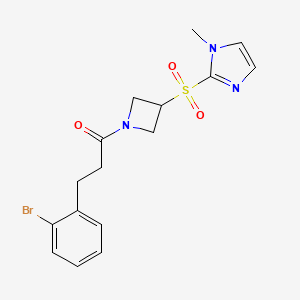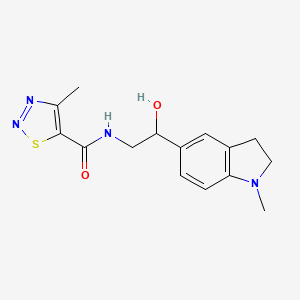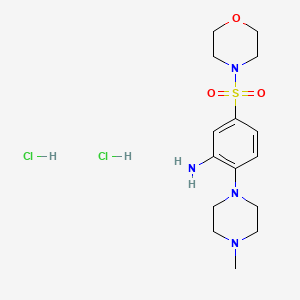
2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride, also known as MMSA, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. MMSA is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, differentiation, and apoptosis.
科学的研究の応用
Kinase Inhibition for Anticancer Applications
Research has demonstrated the optimization of certain analogues for potent inhibition of Src kinase activity, a key target in cancer therapy. One study highlights the development of compounds with significant inhibitory effects on Src-mediated cell proliferation, showing promise for cancer treatment due to selective inhibition of Src over non-Src family kinases. This optimization led to compounds effectively inhibiting tumor growth in xenograft models, showcasing the potential of these compounds in anticancer strategies (Boschelli et al., 2001).
Antioxidant Activity and Glucosidase Inhibition
Another study presents the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, evaluated for their in vitro antioxidant activities and glucosidase inhibition. These compounds were found to possess significant scavenging activity and showed promising inhibitory potential against α-glucosidase, outperforming standard treatments. The research offers insights into the structure-activity relationship of these analogs, suggesting their utility in treating conditions where antioxidant activity and glucosidase inhibition are beneficial (Özil et al., 2018).
Serotonin Receptor Antagonism
In the realm of neurological research, certain analogues have been synthesized and evaluated for their potential as 5-HT(1B/1D) antagonists, important targets in treating conditions such as depression and anxiety. These compounds demonstrated high affinities and potent antagonistic properties in both in vitro and in vivo settings, suggesting their potential application in the development of new therapeutic agents for neurological disorders (Liao et al., 2000).
Thermometric and Photophysical Studies
Research into the photophysical properties of related compounds has led to the development of ratiometric fluorescent thermometers. These studies utilize the unique properties of the compound's fluorescence intensity variations with temperature, offering innovative tools for temperature measurement in various scientific and industrial applications (Cao et al., 2014).
Broad Spectrum Antiproliferative Agents
The synthesis of new 2-anilinoquinolines with morpholine or piperazine moieties has been explored for their anticancer potential. These compounds displayed broad spectrum antiproliferative activities against a panel of cancer cell lines, indicating their utility as potent anticancer agents. Their selective inhibitory effects on specific oncogenic kinases further underline the potential for targeted cancer therapies (El-Damasy et al., 2016).
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S.2ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;;/h2-3,12H,4-11,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLESJJGWLADSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171547-81-1 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

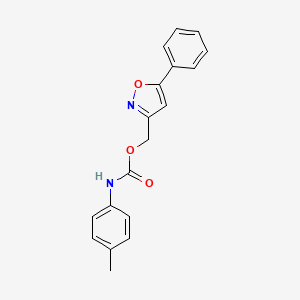
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)
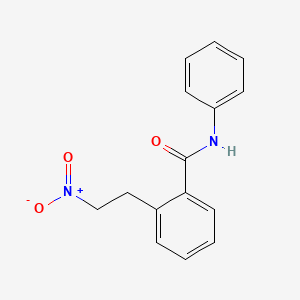
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)

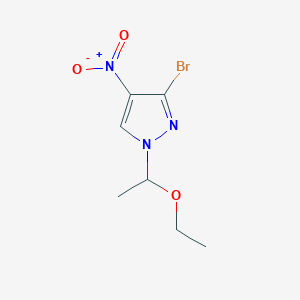
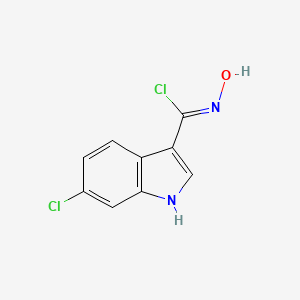

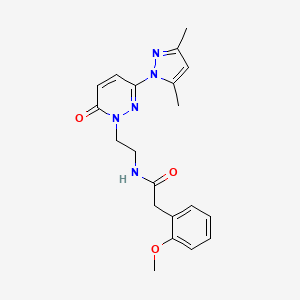
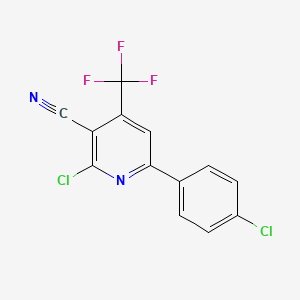
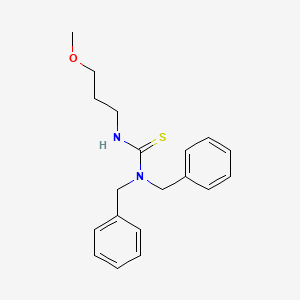
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)
